Acide amino-PEG2

Vue d'ensemble

Description

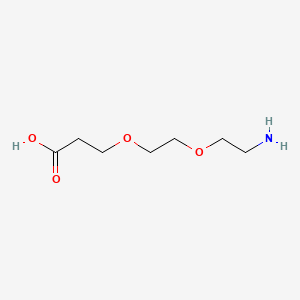

Amino-PEG2-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in antibody drug conjugates.

Applications De Recherche Scientifique

Acide amino-PEG2 : Applications de recherche scientifique

Biotinylation : L'this compound est utilisé dans la biotinylation, qui implique le marquage de molécules et de surfaces pour des tests ou des méthodes de purification d'affinité impliquant des sondes et des résines d'avidine ou de streptavidine. L'amine primaire peut être réticulée aux protéines et aux surfaces de matériaux à l'aide de réticulants comme l'EDC .

Administration de médicaments : L'espaceur PEG hydrophile du composé augmente la solubilité dans les milieux aqueux, ce qui le rend adapté aux applications d'administration de médicaments. Le groupe amino est réactif avec les acides carboxyliques, les esters NHS activés, les carbonyles (cétone, aldéhyde), etc., ce qui facilite la fixation des médicaments aux transporteurs .

Nanotechnologie : L'this compound joue un rôle dans la recherche en nanotechnologie, en particulier dans la synthèse de nanomatériaux et la fonctionnalisation de nanoparticules pour diverses applications, y compris le diagnostic médical et la thérapie ciblée .

Culture cellulaire : En culture cellulaire, l'this compound est utilisé pour modifier les surfaces de culture afin d'améliorer l'adhésion et la croissance des cellules ou pour créer des échafaudages 3D qui imitent la matrice extracellulaire .

Conjugués anticorps-médicaments (ADC) : Ce composé sert de lieur clivable dans la synthèse des ADC, qui sont composés d'un anticorps lié à une cytotoxine par un lieur ADC. Il est crucial pour les thérapies anticancéreuses ciblées .

Synthèse de PROTAC : L'this compound est également un lieur PROTAC à base de PEG utilisé dans la synthèse des PROTAC (chimères de ciblage de la protéolyse), qui sont conçus pour la dégradation ciblée des protéines comme stratégie thérapeutique .

Études de transduction du signal : Il agit comme un analogue fluorescent qui interagit de manière réversible avec les cellules de mammifères, se liant à la membrane cellulaire et interférant avec la voie de transduction du signal des récepteurs couplés aux protéines G .

Bioconjugaison et fonctionnalisation de surface : Les groupes fonctionnels du composé (NH2 et COOH) peuvent être activés pour la bioconjugaison, ce qui est essentiel pour créer des systèmes biohybrides en fixant des biomolécules à des surfaces ou à d'autres matériaux .

Pour des informations plus détaillées sur chaque application, veuillez vous reporter aux références fournies.

Thermo Fisher Scientific - EZ-Link™ Amine-PEG2-Biotin BroadPharm - this compound ChemicalBook - Acide 3-(2-(2-aminoéthoxy)éthoxy)propanoïque Biosynth - Acide 3-(2-(2-(2-aminoéthoxy)éthoxy)éthoxy)propanoïque Biochempeg - this compound MilliporeSigma - NH2-PEG20K-COOH Sel HCl

Mécanisme D'action

Target of Action

Amino-PEG2-acid, also known as 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid or Nh2-PEG2-cooh, is a PEG reagent . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets are primarily found in various biomolecules, making Amino-PEG2-acid a versatile tool in bio-conjugation .

Mode of Action

The Amino-PEG2-acid compound contains an amino group and a terminal carboxylic acid . The amino group is reactive and can form bonds with its targets . Specifically, the terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This interaction results in the formation of a stable complex, which can be used in various biochemical applications.

Pharmacokinetics

It’s known that peptides, which are short chains of amino acids, can penetrate and diffuse further into tissues due to their low molecular mass and relatively small size . Given that Amino-PEG2-acid is a derivative of amino acids, it may share similar ADME properties. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of Amino-PEG2-acid’s action is the formation of a stable amide bond with its targets . This bond formation can be used in various biochemical applications, including the synthesis of antibody-drug conjugates (ADCs) . .

Action Environment

The action of Amino-PEG2-acid can be influenced by various environmental factors. For instance, the compound’s reactivity with its targets can be affected by the pH of the environment . Moreover, the compound’s stability and efficacy can be influenced by temperature, as it is typically stored at -20°C

Analyse Biochimique

Biochemical Properties

The amino group in Amino-PEG2-acid is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), among others . The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) to form a stable amide bond .

Cellular Effects

These metabolic networks are necessary for maintenance, growth, reproduction, and immunity in humans and animals .

Molecular Mechanism

The molecular mechanism of Amino-PEG2-acid involves its reactivity with other molecules. The amino group in Amino-PEG2-acid can react with carboxylic acids, activated NHS esters, and carbonyls . The terminal carboxylic acid can react with primary amine groups to form a stable amide bond . This suggests that Amino-PEG2-acid could potentially interact with biomolecules, possibly leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

They confer greater water solubility to proteins, labeling tags, and crosslinkers with which they are incorporated as constituent chemical groups .

Metabolic Pathways

Amino acids are involved in numerous metabolic pathways, including the biosynthesis pathways of twenty amino acids .

Subcellular Localization

Prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .

Propriétés

IUPAC Name |

3-[2-(2-aminoethoxy)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZXLFKSYRODPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

196936-04-6 | |

| Record name | Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196936-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID401216018 | |

| Record name | Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196936-04-6 | |

| Record name | Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.